

Synthesis of Bis(N-methylimidazole-2-yl)methane: An Experimental Protocol

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Compound of Interest

Compound Name: *bis(N-methylimidazole-2-yl)methane*

Cat. No.: B050203

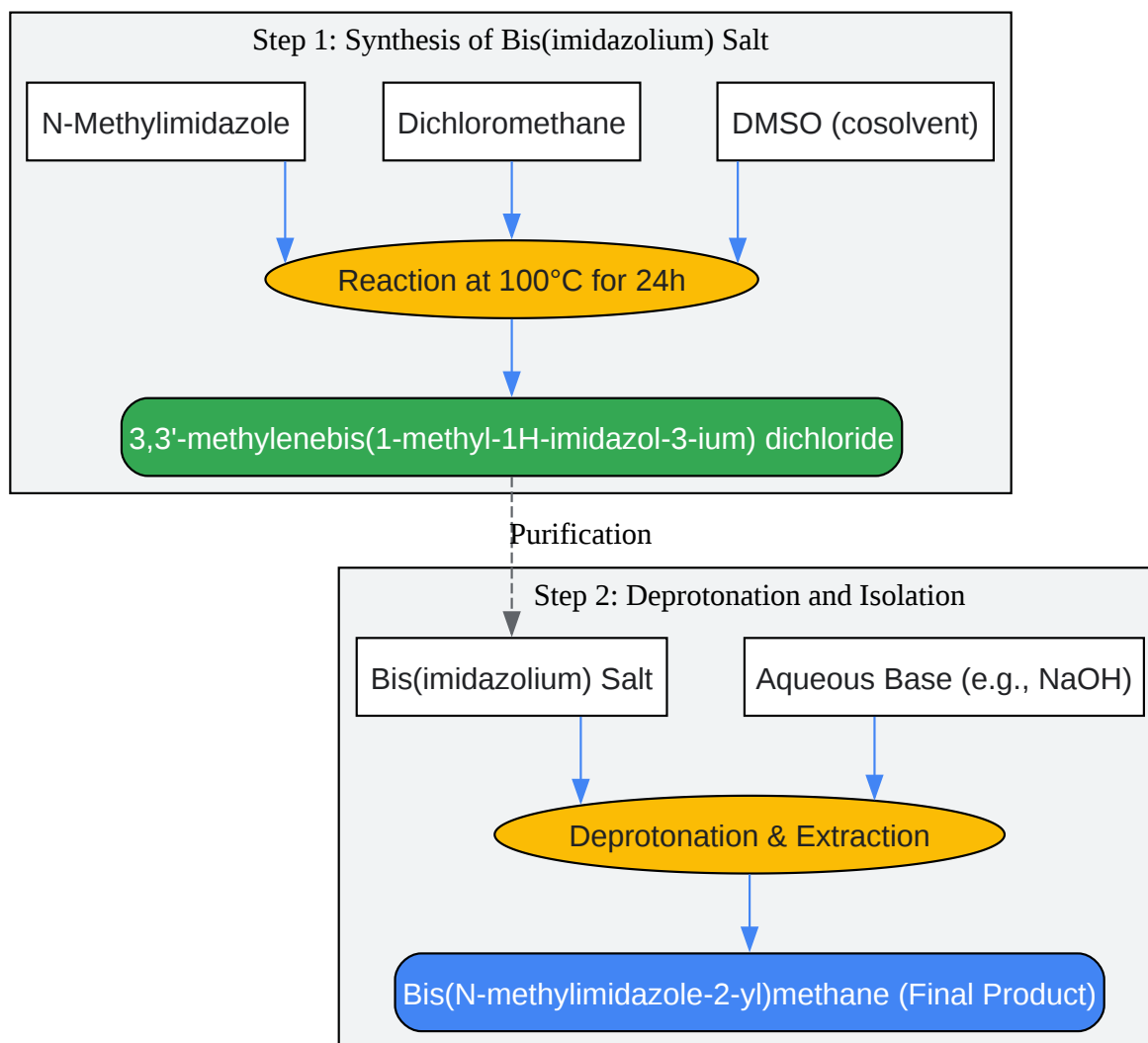
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This document provides a detailed experimental protocol for the synthesis of **bis(N-methylimidazole-2-yl)methane**, a valuable bidentate N,N'-donor ligand in coordination chemistry. The synthesis proceeds via a two-step process: the formation of the precursor salt, 3,3'-methylenebis(1-methyl-1H-imidazol-3-ium) dichloride, followed by its deprotonation to yield the final neutral product.

I. Overview of the Synthetic Pathway

The synthesis involves the alkylation of N-methylimidazole with dichloromethane to form a methylene-bridged bis(imidazolium) dichloride salt. The use of a polar aprotic cosolvent such as dimethyl sulfoxide (DMSO) has been shown to significantly enhance the reaction rate. The subsequent neutralization of this salt with a base yields the target compound, **bis(N-methylimidazole-2-yl)methane**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com